3-Amino-N,N-dimethylpiperidine-1-carboxamide;dihydrochloride

Description

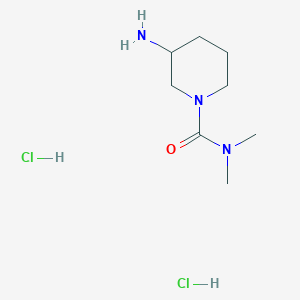

3-Amino-N,N-dimethylpiperidine-1-carboxamide dihydrochloride is a nitrogen-containing heterocyclic compound featuring a six-membered piperidine ring substituted with an amino group at the 3-position and a dimethylcarboxamide group at the 1-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name |

3-amino-N,N-dimethylpiperidine-1-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O.2ClH/c1-10(2)8(12)11-5-3-4-7(9)6-11;;/h7H,3-6,9H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYQWEBQNQXHLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCCC(C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N,N-dimethylpiperidine-1-carboxamide;dihydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of 1,5-diaminopentane.

Introduction of the Amino Group: The amino group is introduced at the 3-position of the piperidine ring through a substitution reaction using reagents such as ammonia or amines.

Dimethylation: The nitrogen atom at the 1-position is dimethylated using reagents like formaldehyde and formic acid.

Carboxamide Formation: The carboxamide group is introduced through the reaction of the piperidine derivative with an appropriate carboxylic acid derivative.

Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and catalysts to improve yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,N-dimethylpiperidine-1-carboxamide;dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions with appropriate electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or primary amines in an organic solvent.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-Amino-N,N-dimethylpiperidine-1-carboxamide;dihydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-N,N-dimethylpiperidine-1-carboxamide;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Solubility and Stability

The dihydrochloride salt form in the target compound improves aqueous solubility compared to non-salt analogs (e.g., 3-Amino-1-methylpiperidin-4-ol lacks the salt and shows lower solubility ). The carboxamide group also contributes to hydrogen bonding, enhancing stability in polar solvents .

Pharmaceutical Development

The compound’s structural flexibility makes it a candidate for drug discovery. For example:

Case Study: Comparison with Fluorinated Analogs

3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride () shares the dihydrochloride salt and piperidine core but substitutes the carboxamide with a fluorine atom. This fluorinated derivative shows enhanced blood-brain barrier penetration in preclinical neuropharmacological studies, highlighting how substituent choice can tailor applications .

Biological Activity

3-Amino-N,N-dimethylpiperidine-1-carboxamide; dihydrochloride (commonly referred to as DMPA) is a chemical compound with significant biological activity. It is primarily recognized for its roles in pharmacological research, particularly in enzyme inhibition and receptor binding studies. This article delves into its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₇N₃O·2HCl

- Molecular Weight : 171.24 g/mol

- Structural Features : DMPA features a piperidine ring with an amino group and a carboxamide functional group, enhancing its solubility and stability, making it suitable for laboratory applications.

DMPA exhibits biological activity primarily through:

- Enzyme Inhibition : The compound can bind to the active sites or allosteric sites of enzymes, modulating their activity. This inhibition can prevent substrate binding and subsequent catalytic activity.

- Receptor Interaction : DMPA may function as an agonist or antagonist in receptor binding studies, influencing downstream signaling pathways associated with various physiological processes.

Biological Applications

DMPA has been investigated for its potential therapeutic applications across several fields:

- Enzyme Inhibitors : It has shown promise in studies targeting specific enzymes, such as cathepsin K, which is involved in bone resorption. Compounds derived from DMPA have demonstrated moderate to strong inhibitory activities against this enzyme, indicating potential applications in treating osteoporosis .

- Pharmacological Research : Its role as a ligand in various biochemical pathways suggests further therapeutic applications, including anti-inflammatory and anticancer effects. For instance, some derivatives have shown cytotoxicity against cancer cell lines .

Case Studies

- Inhibition of Cathepsin K :

- Anticancer Activity :

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Amino-4-methylpiperidine | Piperidine ring with an amino group | Used primarily as a building block in synthesis |

| N,N-Dimethylpiperidin-2-one | Contains a ketone instead of carboxamide | Exhibits different reactivity patterns |

| 2-Amino-N,N-diethylpiperidin-1-carboxamide | Similar structure but with ethyl groups | Potentially different biological activities |

| 4-Aminopiperidine | Simple amine substitution on piperidine | More straightforward synthesis methods |

This table highlights how DMPA stands out due to its specific functional groups that confer unique reactivity and biological activity compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.